3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
Description
3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a fluorinated aniline derivative with a 1,2,3-thiadiazole substituent. Its structure comprises an aniline ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, linked via an N-methyl bridge to a 1,2,3-thiadiazol-4-yl moiety. This compound is of interest in medicinal and agrochemical research due to the combined electronic effects of fluorine (electron-withdrawing) and the heterocyclic thiadiazole group, which often enhance bioavailability and target specificity .
Properties
Molecular Formula |
C10H10FN3S |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-fluoro-4-methyl-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3S/c1-7-2-3-8(4-10(7)11)12-5-9-6-15-14-13-9/h2-4,6,12H,5H2,1H3 |
InChI Key |
SRXRQVUTKUYJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CSN=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylaniline and 1,2,3-thiadiazole-4-carboxaldehyde.
Condensation Reaction: The 3-fluoro-4-methylaniline undergoes a condensation reaction with 1,2,3-thiadiazole-4-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Pharmaceuticals: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Insights:
- Fluorine Position : The 3-fluoro substitution in the target compound contrasts with 4-fluoro derivatives (e.g., ), where positional isomerism significantly alters electronic distribution and binding affinity.
- Heterocycle Impact: Thiadiazole (in the target compound) vs. Thiadiazoles are more electron-deficient, enhancing reactivity in nucleophilic environments .
- Substituent Effects : Methyl groups (e.g., 4-CH₃ in the target compound) improve metabolic stability compared to ethyl or trifluoromethyl groups (), which may increase toxicity or reduce solubility.
Physicochemical Properties
Biological Activity
3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound with notable biological activities attributed to its unique structural features. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is with a molecular weight of approximately 223.27 g/mol. The compound features a fluorine atom and a thiadiazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 1157063-53-0 |
Synthesis
The synthesis of 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves:
- Formation of the Thiadiazole Ring : The thiadiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the fluorine atom and methyl group occurs via electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibits significant antimicrobial activity . It has been shown to inhibit various bacterial strains through mechanisms that may involve interference with cellular metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells, primarily through the activation of caspase pathways. For instance, in MCF-7 breast cancer cells, it increased p53 expression levels and promoted caspase-3 activation, leading to cell death .
- Case Study : In vitro tests demonstrated that the compound exhibited cytotoxic effects against multiple cancer cell lines, including MCF-7 and HeLa cells. The IC50 values were notably low, indicating high potency.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via caspase activation |
| HeLa | 2.41 | Induction of cell cycle arrest |
Interaction Studies
Molecular docking studies suggest that the fluorine atom enhances binding affinity to target enzymes or receptors due to its electronegative nature. This property allows for more effective modulation of biological targets.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Fluoro-4-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Fluorine at position 3 | Specific reactivity due to substitution pattern |
| 3-Fluoro-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Methyl group at position 5 | Variations in biological activity due to methyl substitution |
| 4-Bromo-3-fluoro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | Bromine at position 4 | Enhanced reactivity from halogen substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
